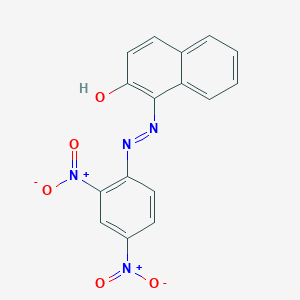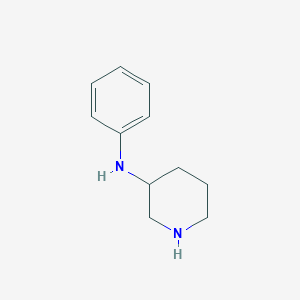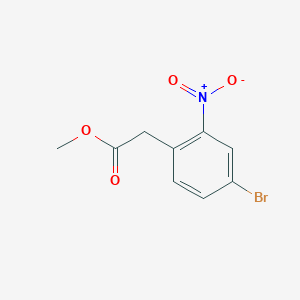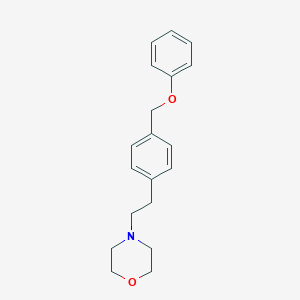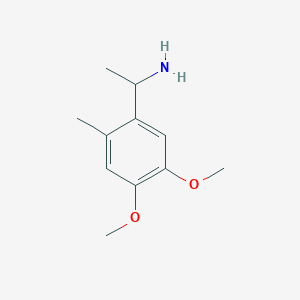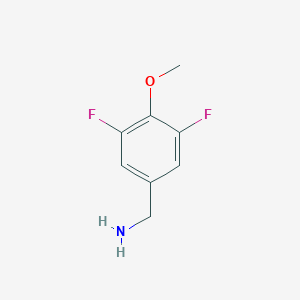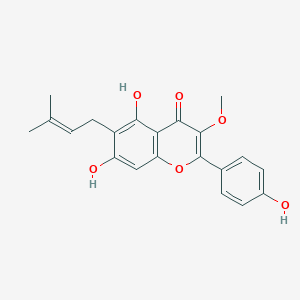
9-(aminomethyl)-9H-fluorene-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis del 9-Aminometil-9H-fluoreno-3,4-diol se puede lograr mediante varios métodos. Uno de los métodos más comunes implica la reacción de 9-fluorenon con clorhidrato de hidroxilamina en presencia de acetato de sodio y ácido acético. Esta reacción produce 9-Aminometil-9H-fluoreno-3,4-diol como un sólido cristalino amarillo. Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala con condiciones de reacción optimizadas para asegurar mayores rendimientos y pureza.
Análisis De Reacciones Químicas
El 9-Aminometil-9H-fluoreno-3,4-diol experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente sustitución nucleofílica, donde el grupo amino se puede reemplazar por otros nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, solventes como etanol o metanol, y catalizadores para facilitar las reacciones. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
Medicina: Presenta propiedades antitumorales, antivirales y antiinflamatorias. También se ha estudiado como un posible tratamiento para la enfermedad de Alzheimer debido a su capacidad para inhibir la acetilcolinesterasa.
Biología: Se utiliza como un tinte fluorescente para teñir ADN y ARN, lo que lo hace útil para la detección y visualización en la investigación biológica.
Ciencia de Materiales: Se utiliza como un componente en diodos emisores de luz orgánicos (OLED) debido a su alta movilidad electrónica y propiedades de fotoluminiscencia.
Mecanismo De Acción
El mecanismo de acción del 9-Aminometil-9H-fluoreno-3,4-diol varía según su aplicación:
Medicina: Inhibe la actividad de la acetilcolinesterasa, una enzima que descompone la acetilcolina en el cerebro. Esta inhibición conduce a un aumento de los niveles de acetilcolina, lo que puede mejorar la función cognitiva. También induce apoptosis (muerte celular programada) en las células cancerosas al inhibir la topoisomerasa II y la síntesis de ADN.
Biología: Se une al ADN y al ARN, causando fluorescencia que se puede detectar usando un microscopio de fluorescencia.
Ciencia de Materiales: Se utiliza como un componente en OLED debido a su capacidad para transportar electrones y emitir luz.
Comparación Con Compuestos Similares
El 9-Aminometil-9H-fluoreno-3,4-diol es único debido a su combinación de propiedades y aplicaciones. Compuestos similares incluyen:
9-Aminoacridina: Un derivado de la acridina, conocido por sus propiedades antitumorales y antivirales.
3,4-Dihidroxi-9H-fluoreno-9-metanamina: Otro compuesto con características estructurales similares pero diferentes grupos funcionales.
Estos compuestos comparten algunas propiedades con el 9-Aminometil-9H-fluoreno-3,4-diol pero difieren en sus aplicaciones específicas y mecanismos de acción .
Propiedades
Número CAS |
103692-53-1 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
9-(aminomethyl)-9H-fluorene-3,4-diol |
InChI |
InChI=1S/C14H13NO2/c15-7-11-8-3-1-2-4-9(8)13-10(11)5-6-12(16)14(13)17/h1-6,11,16-17H,7,15H2 |
Clave InChI |
YLOTUMWDVNOPBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN |
Sinónimos |
3,4-DFMA 3,4-dihydroxy-9H-fluorene-9-methanamine SK and F 103243 SK and F 103243 hydrobromide SK and F-103243 SKF 103243 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


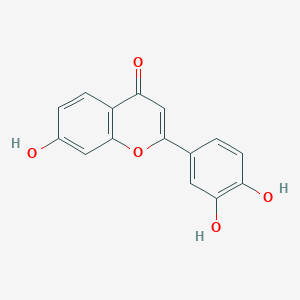
![4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol](/img/structure/B9039.png)
![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)
